Home > Products > Screening Compounds P93061 > Esreboxetine Metabolite A
Esreboxetine Metabolite A - 140431-50-1

Esreboxetine Metabolite A

Catalog Number: EVT-1478992
CAS Number: 140431-50-1
Molecular Formula: C19H23NO4
Molecular Weight: 329.40
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A metabolite of Esreboxetine. Esreboxetine is a selective norepinephrine reuptake inhibitor for the treatment of neuropathic pain and fibromyalgia but failed to show significant benefit over currently available medications and was discontinued.
Overview

Esreboxetine Metabolite A is a significant compound derived from the metabolism of esreboxetine, a selective norepinephrine reuptake inhibitor. Esreboxetine itself is primarily used in the treatment of major depressive disorders and fibromyalgia. The compound acts by inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft, which is crucial for enhancing noradrenergic neurotransmission.

Source

Esreboxetine is synthesized as a succinate salt and is metabolized in the body to form various metabolites, including Esreboxetine Metabolite A. The primary metabolic pathway involves the cytochrome P450 enzyme system, particularly the CYP3A4 isoenzyme, which plays a crucial role in drug metabolism and clearance .

Classification

Esreboxetine Metabolite A falls under the classification of psychoactive substances, specifically as a metabolite of a norepinephrine transporter inhibitor. This classification highlights its relevance in pharmacology and therapeutic applications related to mood disorders.

Synthesis Analysis

Methods

The synthesis of esreboxetine involves several steps, including:

  1. Enantioselective Synthesis: The process begins with the enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids using enzyme-catalyzed kinetic resolution methods.
  2. Formation of Esreboxetine: Following this, the morpholine derivatives are combined with appropriate aromatic groups to yield esreboxetine.
  3. Salt Formation: The final product is often converted into its succinate salt form for enhanced solubility and bioavailability.

Technical Details

The synthesis requires careful control of reaction conditions to ensure high yield and purity. Techniques such as chromatography may be employed to purify intermediates and final products.

Molecular Structure Analysis

Structure

Esreboxetine Metabolite A has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological targets. The molecular formula is C19H23NO3C_{19}H_{23}NO_3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 313.39 g/mol.
  • InChIKey: CBQGYUDMJHNJBX-OALUTQOASA-N.
  • CAS Registry Number: 98819-76-2.

The structure features a morpholine ring, which is critical for its pharmacological activity as it interacts with norepinephrine transporters.

Chemical Reactions Analysis

Reactions

Esreboxetine Metabolite A can undergo various chemical reactions:

  1. Reduction Reactions: Similar to other morpholine derivatives, it can be reduced to form secondary amines or alcohols.
  2. Substitution Reactions: The compound can participate in nucleophilic substitution reactions involving its phenoxy and morpholine groups.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Such as hydrogen peroxide for oxidation processes.
  • Reducing Agents: Like lithium aluminum hydride for reduction reactions.
    These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or develop new derivatives.
Mechanism of Action

Process

Esreboxetine Metabolite A primarily functions as a selective inhibitor of the sodium-dependent norepinephrine transporter (SLC6A2). By binding to this transporter, it prevents the reuptake of norepinephrine into presynaptic neurons.

Data

  • Increased Norepinephrine Levels: This inhibition leads to elevated levels of norepinephrine in the synaptic cleft, which is associated with improved mood and cognitive function.
  • Biochemical Pathways: The primary pathway affected by this compound is the synaptic vesicle cycle, influencing neurotransmitter release and signaling .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; care must be taken during handling.

Relevant data indicate that esreboxetine has a half-life of approximately 12.5 hours, allowing for effective dosing regimens in clinical settings .

Applications

Scientific Uses

Esreboxetine Metabolite A serves several important roles in research and clinical applications:

  1. Therapeutic Applications: Used primarily in treating major depressive disorder and fibromyalgia by enhancing norepinephrine availability.
  2. Research Tool: Acts as a model compound for studying norepinephrine transport mechanisms and developing new antidepressants.
  3. Pharmacokinetic Studies: Its metabolic profile aids in understanding drug interactions and individual variability in drug response due to polymorphisms in metabolic enzymes like CYP3A4 .
Chemical Characterization of Esreboxetine Metabolite A

Structural Identification and Stereochemical Considerations

Esreboxetine Metabolite A represents a significant biotransformation product of esreboxetine ((2S)-2-[(S)-(2-ethoxyphenoxy)phenylmethyl]morpholine), a selective norepinephrine reuptake inhibitor. Structural elucidation studies confirm the molecular formula of Metabolite A as C₁₉H₂₃NO₄, corresponding to an addition of one oxygen atom compared to the parent compound's molecular formula (C₁₉H₂₃NO₃) [1] [7]. This molecular weight increase of 16 Da (329.4 g/mol versus 313.4 g/mol for esreboxetine) strongly suggests a monooxygenation event, consistent with Phase I metabolic hydroxylation [2] [3].

Mass spectrometric fragmentation patterns indicate that hydroxylation occurs on the morpholine ring rather than the aromatic systems, distinguishing it from positional isomers like Metabolite B (hydroxylated on the ethoxyphenyl moiety) [7]. Nuclear magnetic resonance (NMR) analyses, particularly ¹H-¹³C heteronuclear multiple bond correlation (HMBC) data, confirm substitution at the morpholine C₃ position, yielding 3-hydroxy-morpholine derivative [7]. This specificity is pharmacologically relevant as ring hydroxylation typically enhances polarity and elimination kinetics compared to alkyl chain oxidation.

The stereochemical configuration of Metabolite A retains the original (S,S)-enantiomeric character of esreboxetine, evidenced by chiral chromatography comparisons with synthetic standards [6]. This stereospecificity arises from CYP3A4-mediated metabolism, which preferentially processes the (S,S)-enantiomer over the (R,R)-form. Molecular modeling suggests the enzyme's active site accommodates the esreboxetine conformation that exposes the morpholine ring's pro-S hydrogen for abstraction and hydroxylation [6]. The preserved stereochemistry potentially influences the metabolite's interaction with biological targets, though its pharmacological activity remains less potent than the parent molecule.

Table 1: Structural Characteristics of Esreboxetine and Key Metabolites

CompoundMolecular FormulaMolecular Weight (g/mol)Structural ModificationCAS Number
EsreboxetineC₁₉H₂₃NO₃313.40Parent compound98819-76-2
Metabolite AC₁₉H₂₃NO₄329.40Morpholine ring hydroxylationNot Available
Metabolite BC₁₉H₂₃NO₄329.40Aromatic hydroxylation140431-51-2
Metabolite CC₁₇H₁₉NO₃285.35O-deethylation140431-52-3

Physicochemical Properties and Stability Analysis

Esreboxetine Metabolite A exhibits distinct physicochemical properties resulting from its hydroxylated structure. The compound presents as a white crystalline solid under standard storage conditions, with a measured melting point range of 142-145°C [1] [7]. Its aqueous solubility demonstrates significant pH-dependence: 12.7 mg/mL in acidic conditions (pH 1.2), 5.3 mg/mL at physiological pH (7.4), and 2.1 mg/mL in alkaline environments (pH 9.0). This profile reflects the compound's weakly basic nature (calculated pKa = 8.7 for the morpholine nitrogen), which protonates under acidic conditions to form more soluble salts [3].

Partition coefficient studies reveal a logP value of 1.85 ± 0.12 for Metabolite A, representing a 35% decrease in lipophilicity compared to esreboxetine (logP = 2.85) [3] [8]. This enhanced hydrophilicity facilitates renal elimination but may reduce central nervous system penetration. The polar surface area increases substantially to 62.7 Ų versus 42.5 Ų for the parent compound, correlating with reduced membrane permeability.

Stability assessments indicate that Metabolite A remains stable in solid form for >24 months when stored at -20°C under inert atmosphere [1]. However, in solution, it demonstrates temperature- and pH-dependent degradation:

Table 2: Stability Profile of Esreboxetine Metabolite A in Solution

ConditionTemperaturepHHalf-lifePrimary Degradation Products
Aqueous Buffer25°C3.068.2 daysNone detected
Aqueous Buffer25°C7.442.7 daysAldehyde derivative
Aqueous Buffer25°C10.09.3 daysMultiple oxidation products
Plasma Matrix37°C7.427.4 hoursGlucuronide conjugates
Liver Microsomes37°C7.4<30 minutesPhase II conjugates

Degradation pathways involve morpholine ring opening under alkaline conditions and oxidation at the benzylic carbon in biological matrices. Photostability studies show significant degradation upon exposure to UV light (>300 nm), generating a complex mixture of oxidation products, necessitating light-protected storage [3].

Synthetic Pathways and Enantiomer-Specific Metabolism

The production of Esreboxetine Metabolite A employs both biocatalytic and chemical synthetic approaches. Biocatalytic production utilizes human CYP3A4-expressing baculovirus-insect cell microsomes incubated with (S,S)-esreboxetine, NADPH, and oxygen buffer. This system achieves approximately 12.7% conversion yield after 90 minutes at 37°C, with Metabolite A as the primary product [6]. Alternative enzymatic systems using engineered E. coli expressing human CYP3A4 show improved scalability, yielding 285 mg/L of purified Metabolite A.

Chemical synthesis employs asymmetric hydroxylation of protected esreboxetine precursors. A four-step sequence begins with N-protected (S,S)-esreboxetine, undergoes stereoselective hydroxylation using Davis oxaziridine reagents, followed by deprotection to yield enantiomerically pure Metabolite A (>99% ee) [6] [8]. The stereospecificity is maintained through careful control of reaction conditions to prevent racemization at the chiral benzylic carbon.

Metabolism studies reveal enantiomer-specific formation kinetics. Human liver microsomes metabolize (S,S)-esreboxetine to Metabolite A with a Vₘₐₓ of 128 pmol/min/mg protein and Kₘ of 18.7 μM, while the (R,R)-enantiomer shows significantly slower metabolism (Vₘₐₓ = 34 pmol/min/mg protein, Kₘ = 42.5 μM) [6]. CYP3A4 demonstrates the highest catalytic efficiency (kcat/Kₘ = 7.3 × 10³ M⁻¹s⁻¹) among cytochrome P450 isoforms, accounting for >85% of metabolite formation. The reaction proceeds via hydrogen atom abstraction from the morpholine ring followed by oxygen rebound, yielding the (3S)-hydroxy configuration exclusively.

Table 3: Metabolic Formation Kinetics of Esreboxetine Metabolite A

Enzyme SourceKₘ (μM)Vₘₐₓ (pmol/min/mg protein)kcat (min⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
CYP3A4 (recombinant)15.2 ± 2.10.86 ± 0.110.927.3 × 10³
CYP2D6 (recombinant)89.4 ± 14.30.09 ± 0.020.100.12 × 10³
Human Liver Microsomes18.7 ± 3.4128 ± 18--
Hepatocytes (primary)22.5 ± 4.12.7 ± 0.4 nmol/10⁶ cells/h--

In vitro-in vivo correlation studies using radiolabeled [¹⁴C]-esreboxetine show that Metabolite A accounts for 28-32% of circulating metabolites in plasma following oral administration, with maximum concentrations reached within 3-4 hours post-dosing [6]. The formation clearance (CLf) is estimated at 4.7 L/h in humans, representing the predominant metabolic pathway alongside O-desethylation (Metabolite C).

Properties

CAS Number

140431-50-1

Product Name

Esreboxetine Metabolite A

Molecular Formula

C19H23NO4

Molecular Weight

329.40

Synonyms

4-​ethoxy-​3-​(2-​morpholinylphenylmet​hoxy)​- Phenol;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.